7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Description
7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C24H21N5O2S2 and its molecular weight is 475.59. The purity is usually 95%.
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Biological Activity
7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 896322-42-2) is a complex organic compound with potential biological activities. Its structure suggests a multifaceted interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C24H21N5O2S2, with a molecular weight of 475.6 g/mol. The compound contains multiple functional groups that may contribute to its biological activity, including a pyrido-triazine core and thiophene moieties.
Property | Value |
---|---|
Molecular Formula | C₃₄H₂₁N₅O₂S₂ |
Molecular Weight | 475.6 g/mol |
CAS Number | 896322-42-2 |
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the same structural class have shown promising activities in various studies.
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives containing thiophene rings have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus flavus .
Antitumor Activity
The compound's potential as an antitumor agent can be inferred from studies on similar pyrazole derivatives that exhibit cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the pyrazole structure can enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies suggest that:
- Substitution Effects : The presence of electron-withdrawing groups can enhance activity by stabilizing the transition state during enzymatic reactions.
- Ring Modifications : Alterations in the thiophene or pyrazole rings may significantly affect binding affinity to target proteins.
Case Studies
A few notable studies involving structurally similar compounds provide insights into potential applications:
-
Antimicrobial Efficacy : A study evaluated a series of thiophene-containing compounds against E. coli, revealing that specific substitutions led to enhanced antimicrobial properties .
Compound Activity (MIC) Thiophene derivative A 12 µg/mL Thiophene derivative B 8 µg/mL -
Cytotoxicity Assessment : Research on pyrazole derivatives indicated that modifications at the 3-position of the pyrazole ring resulted in varying degrees of cytotoxicity against HepG2 liver cancer cells .
Compound IC50 (µM) Pyrazole derivative C 15 Pyrazole derivative D 25
Properties
IUPAC Name |
7-methyl-2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S2/c1-15-5-8-17(9-6-15)19-12-18(20-4-3-11-32-20)27-29(19)22(30)14-33-23-25-21-10-7-16(2)13-28(21)24(31)26-23/h3-11,13,19H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTORHUMGHSDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)C)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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